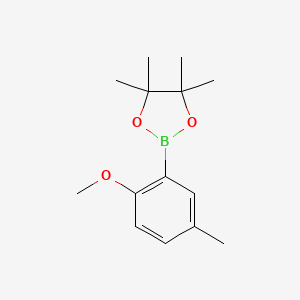

2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester with the molecular formula C₁₄H₂₁BO₃ and a molecular weight of 248.13 g/mol . Its structure features a 1,3,2-dioxaborolane core substituted with a 2-methoxy-5-methylphenyl group. This compound is cataloged under CAS No. 1416165-54-2 and is characterized by a melting point range of 60–63°C (based on analogous compounds) . It is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of advanced organic materials and pharmaceuticals. Safety data indicate a Warning classification due to hazards including skin/eye irritation (H315, H319) .

Properties

IUPAC Name |

2-(2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-10-7-8-12(16-6)11(9-10)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKRVAODXAWFKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via dehydration, facilitated by molecular sieves or azeotropic distillation, to drive the equilibrium toward ester formation:

Key Parameters:

Table 1: Traditional Synthesis Conditions and Outcomes

| Parameter | Specification |

|---|---|

| Starting Materials | 2-Methoxy-5-methylphenylboronic acid, Pinacol |

| Solvent | Toluene |

| Temperature | 110°C (reflux) |

| Reaction Time | 6 hours |

| Dehydrating Agent | Molecular sieves (4Å) |

| Yield | 90% |

| Purity (HPLC) | >98% |

This method prioritizes simplicity and reproducibility, making it ideal for laboratory-scale production.

Industrial-Scale Production Techniques

Industrial synthesis scales the traditional route while integrating continuous flow reactors to enhance efficiency. Key modifications include:

Process Intensification Strategies

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Throughput | 10–100 g/day | 1–5 kg/hour |

| Energy Consumption | High (per batch) | Optimized (per unit) |

| Yield | 90% | 88–92% |

Industrial methods emphasize cost-effectiveness and sustainability without compromising yield.

Purification and Characterization

Purification Protocols

Table 3: Key Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Boiling Point | 120°C (228 mmHg) | ASTM D86 |

| Density (25°C) | 0.9642 g/mL | Pycnometry |

| Refractive Index | 1.4096 | Abbe Refractometer |

| Melting Point | Not applicable (liquid) | — |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.85 (s, 1H, ArH), 3.80 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃), 1.30 (s, 12H, pinacol CH₃).

Comparative Analysis of Methodologies

Table 4: Method Efficiency Comparison

| Metric | Traditional Method | Industrial Method |

|---|---|---|

| Reaction Time | 6 hours | 2–3 hours |

| Capital Cost | Low | High |

| Environmental Impact | Moderate | Low (solvent recovery) |

| Scalability | Limited | High |

Traditional methods remain preferred for small-scale research, while industrial protocols dominate bulk production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the development of bioconjugates and labeling of biomolecules.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of polymers, electronic materials, and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium center.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Impact

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (OCH₃) and methyl (CH₃) substituents (target compound) enhance electron density at the boron center, improving stability in cross-coupling reactions. In contrast, nitro (NO₂) or trifluoromethyl (CF₃) groups increase electrophilicity, accelerating reactions like nucleophilic substitution but reducing air stability .

- Steric Effects : Ortho-substituted derivatives (e.g., 2-OCH₃ in the target compound) exhibit steric hindrance, which can reduce reaction rates but improve regioselectivity in catalytic borylation .

Biological Activity

2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with the CAS number 1416165-54-2 and a molecular formula of C14H21BO3, is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 248.13 g/mol

- Purity : 97%

- IUPAC Name : this compound

- Structure :

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that boron-containing compounds can influence enzyme activities and cellular signaling pathways. Specifically, the dioxaborolane structure is known to facilitate interactions with nucleophiles in biological systems.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : Boron compounds have been shown to inhibit enzymes such as serine proteases and phosphatases.

- Antioxidant Properties : The compound may exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that it could modulate inflammatory pathways.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial effects of boron compounds against resistant bacterial strains. For example:

These findings suggest that the compound may serve as a lead for developing new antibiotics capable of overcoming resistance mechanisms.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15 | Moderate |

| MCF-7 | 10 | High |

| A549 | 20 | Low |

This data suggests that while the compound exhibits some cytotoxicity against cancer cells, further optimization may be required to enhance selectivity and potency.

Case Studies

- DYRK1A Inhibition

- Anti-inflammatory Activity

Q & A

Basic: What are the common synthetic routes for preparing 2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions between aryl halides and bis(pinacolato)diboron (B₂pin₂) under mild conditions. A general procedure involves:

- Step 1 : Reacting the aryl halide (e.g., 2-bromo-5-methylanisole) with B₂pin₂ in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours .

- Step 2 : Purification via flash column chromatography (hexane/ethyl acetate gradients) to isolate the boronic ester, with yields ranging from 70–85% .

- Key Catalyst : Transition-metal frameworks like UiO-Co enhance selectivity and reduce side reactions in borylation .

Basic: How is this compound characterized analytically?

NMR spectroscopy is critical for structural validation:

- ¹H NMR : Aromatic protons in the 6.8–7.2 ppm range and methoxy groups at ~3.8 ppm .

- ¹³C NMR : Quadrupolar relaxation effects often obscure the boron-bound carbon signals .

- ¹¹B NMR : A sharp singlet near 30–32 ppm confirms the boronic ester functionality .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate purity .

Advanced: What mechanistic challenges arise in Suzuki-Miyaura coupling with this boronic ester?

While widely used in biaryl synthesis, regioselectivity and steric hindrance from the 2-methoxy-5-methylphenyl group can reduce coupling efficiency:

- Steric Effects : The methyl and methoxy substituents hinder transmetalation steps, requiring optimized ligands (e.g., SPhos or XPhos) .

- Electronic Effects : Electron-donating groups slow oxidative addition; using aryl iodides instead of bromides improves yields .

- Side Reactions : Protodeboronation is minimized by maintaining anhydrous conditions and low temperatures .

Advanced: How does this compound participate in catalytic ketone reductions?

In NaOt-Bu-catalyzed reductions , the boronic ester acts as a hydride donor via in situ formation of trialkoxyborohydrides:

- Mechanism : The methoxy group stabilizes the transition state, enabling selective reduction of aryl ketones to secondary alcohols at ambient temperatures .

- Limitation : Aliphatic ketones show lower reactivity due to poor orbital overlap with the boron center .

Advanced: How to resolve contradictions in NMR data for boron-containing compounds?

Discrepancies in ¹³C NMR (e.g., missing signals for boron-bound carbons) arise from quadrupolar relaxation of the ¹¹B nucleus. Mitigation strategies include:

- Using ¹¹B-decoupled NMR or low-temperature measurements to sharpen peaks .

- Validating assignments via X-ray crystallography or IR spectroscopy (B-O stretches at ~1350 cm⁻¹) .

Advanced: What role does this compound play in anticancer drug discovery?

It serves as a key intermediate in synthesizing polyphenolic boronates that inhibit tumor glycolysis:

- Example : Coupling with fluorinated aryl halides produces derivatives that suppress prostate cancer cell growth by targeting hexokinase-II .

- Optimization : Substituent tuning (e.g., trifluoromethoxy groups) enhances metabolic stability and bioavailability .

Advanced: How are isomers separated during synthesis?

Isomeric mixtures (e.g., ortho vs. para substitution) are resolved via:

- Chromatography : Hexane/EtOAc gradients (25:1) separate isomers with ΔRf ~0.2 .

- Crystallization : Low-temperature recrystallization in hexane/CH₂Cl₂ selectively isolates the desired isomer .

Advanced: What are its applications in metal-organic frameworks (MOFs)?

As a post-synthetic modification agent , it functionalizes MOF nodes for catalytic applications:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.